molecular formula C24H30FN3O3S B11341323 [4-(2-Fluorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

[4-(2-Fluorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11341323
M. Wt: 459.6 g/mol
InChI Key: LOLPWHHSEPIVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-FLUOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound is characterized by the presence of fluorophenyl and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(2-FLUOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic medication that contains a piperazine moiety.

Uniqueness

1-(2-FLUOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its specific combination of fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H30FN3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C24H30FN3O3S/c1-19-6-8-20(9-7-19)18-32(30,31)28-12-10-21(11-13-28)24(29)27-16-14-26(15-17-27)23-5-3-2-4-22(23)25/h2-9,21H,10-18H2,1H3

InChI Key

LOLPWHHSEPIVGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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